2-(4-(Methylthio)phenyl)isonicotinic acid
Overview
Description
2-(4-(Methylthio)phenyl)isonicotinic acid is an organic compound that features a phenyl ring substituted with a methylthio group and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylthio)phenyl)isonicotinic acid typically involves the reaction of isonicotinic acid hydrazide with a suitable aldehyde or ketone. One common method is the condensation reaction of isonicotinic acid hydrazide with 4-(methylthio)benzaldehyde in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable approaches such as mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylthio)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(4-(Methylthio)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(Methylthio)phenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in the treatment of tuberculosis.
2-(Methylthio)phenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(4-(Methylthio)phenyl)isonicotinic acid is unique due to the presence of both the methylthio group and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYDJWUCRULAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218220 | |
Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-11-9 | |
Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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